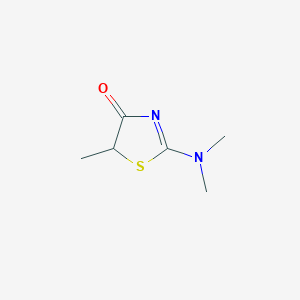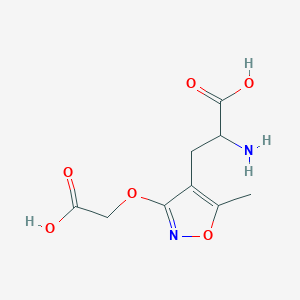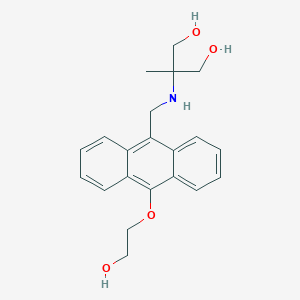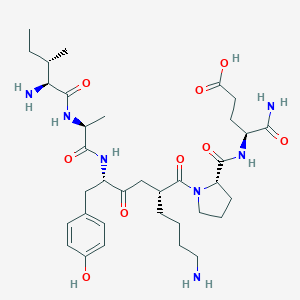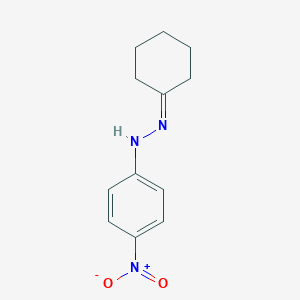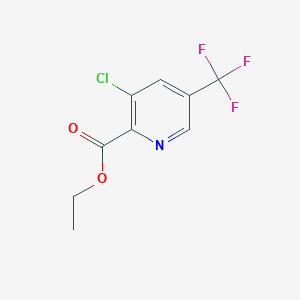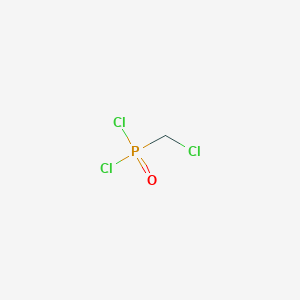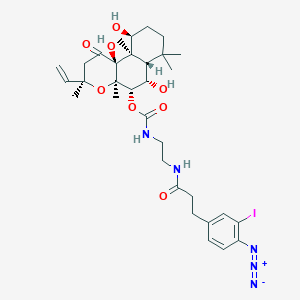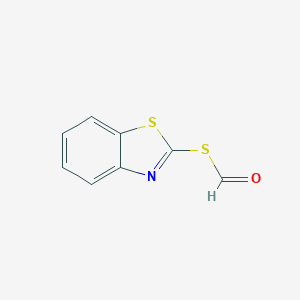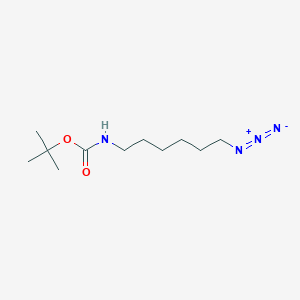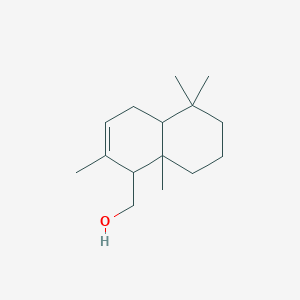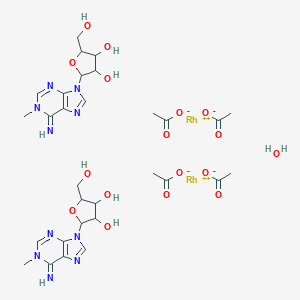
Tkbma-Rh2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tkbma-Rh2 is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of ginsenoside Rh2, which is a natural compound found in ginseng. Tkbma-Rh2 is synthesized through a specific method, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
Tkbma-Rh2 exerts its effects through various mechanisms. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Tkbma-Rh2 has been found to protect against oxidative stress by increasing the activity of antioxidant enzymes. It also has a positive effect on cognitive function by increasing the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Tkbma-Rh2 has been found to have various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, reduce the production of pro-inflammatory cytokines, and improve cognitive function. Tkbma-Rh2 has also been found to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Tkbma-Rh2 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity and is well-tolerated in animal studies. However, one limitation of Tkbma-Rh2 is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Orientations Futures
The potential applications of Tkbma-Rh2 are vast, and there are several future directions for research. One area of research is the development of Tkbma-Rh2 as a therapeutic agent for cancer treatment. Another area of research is the use of Tkbma-Rh2 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of Tkbma-Rh2 and its potential applications in agriculture.
In conclusion, Tkbma-Rh2 is a promising compound that has potential applications in various fields. Its synthesis method has been optimized to yield high purity and high yield, and its mechanism of action and physiological effects have been studied in detail. Tkbma-Rh2 has several advantages for lab experiments, and there are several future directions for research.
Méthodes De Synthèse
Tkbma-Rh2 is synthesized through a multi-step process that involves the modification of ginsenoside Rh2. The process involves the use of various reagents and solvents, and the final product is purified through chromatography. The synthesis method has been optimized to yield high purity and high yield of Tkbma-Rh2.
Applications De Recherche Scientifique
Tkbma-Rh2 has been studied extensively for its potential applications in various fields. In the field of medicine, Tkbma-Rh2 has been found to have anti-tumor, anti-inflammatory, and anti-oxidative properties. It has also been found to improve cognitive function and protect against neurodegenerative diseases. In the field of agriculture, Tkbma-Rh2 has been found to have a positive effect on plant growth and development.
Propriétés
Numéro CAS |
137021-41-1 |
|---|---|
Nom du produit |
Tkbma-Rh2 |
Formule moléculaire |
C30H44N10O17Rh2 |
Poids moléculaire |
1022.5 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol;rhodium(2+);tetraacetate;hydrate |
InChI |
InChI=1S/2C11H15N5O4.4C2H4O2.H2O.2Rh/c2*1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11;4*1-2(3)4;;;/h2*3-5,7-8,11-12,17-19H,2H2,1H3;4*1H3,(H,3,4);1H2;;/q;;;;;;;2*+2/p-4 |
Clé InChI |
ANQJZXBSQMWCRL-UHFFFAOYSA-J |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O.CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O.O.[Rh+2].[Rh+2] |
SMILES canonique |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O.CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O.O.[Rh+2].[Rh+2] |
Synonymes |
tetrakis(mu-aceto)-bis(1-methyladenosine)dirhodium (II) TKBMA-Rh2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




